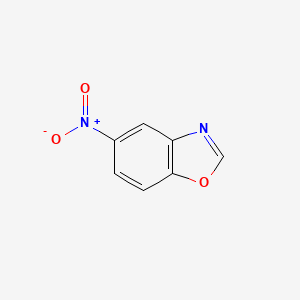

5-Nitrobenzoxazole

Übersicht

Beschreibung

5-Nitrobenzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with a nitro group at the 5-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 5-Nitrobenzoxazole involves the nitration of benzoxazole. This process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position . Another method involves the reaction of 2-aminophenol with aldehydes, followed by nitration .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired nitro compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitrobenzoxazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form 5-aminobenzoxazole.

Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: this compound can be oxidized to form 5-nitrobenzoxazolone.

Reduction: Reduction yields 5-aminobenzoxazole.

Substitution: Halogenated derivatives of benzoxazole are common products.

Wissenschaftliche Forschungsanwendungen

Material Science

5-Nitrobenzoxazole has applications in the development of advanced materials, particularly in organic electronics. It is utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties imparted by the nitro group enhance the performance of materials used in electronic devices .

Biological Studies

In biochemical research, this compound serves as a probe for studying enzyme inhibitors and conducting biochemical assays. Its ability to interact with various molecular targets allows researchers to explore its role in enzymatic reactions and cellular processes .

Industrial Applications

This compound is also employed in the synthesis of dyes, pigments, and other specialty chemicals. Its chemical reactivity makes it a valuable intermediate for producing complex organic molecules used across various industries .

Antimicrobial Activity

A review highlighted that oxazole derivatives, including this compound, exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents like bromine enhances this activity due to increased lipophilicity and reactivity .

Neuroprotective Mechanisms

In vitro studies demonstrated that certain benzoxazole derivatives significantly protect neuronal cells from apoptosis induced by toxic substances. They modulate pathways involving Akt and NF-κB, which are crucial for cell survival during stress conditions .

Synthesis and Optimization

The synthesis of this compound typically involves nitration of benzoxazole derivatives under controlled conditions to ensure selectivity at specific positions. This synthetic route allows for further derivatization, leading to a library of compounds for biological testing .

Wirkmechanismus

The mechanism of action of 5-Nitrobenzoxazole involves its interaction with biological targets through its nitro group. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit enzymes and disrupt cellular processes, contributing to its antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoxazole: Lacks the nitro group and has different chemical properties and applications.

5-Nitrobenzimidazole: Similar structure but contains an imidazole ring instead of an oxazole ring.

5-Nitrobenzisoxazole: Contains an isoxazole ring instead of an oxazole ring.

Uniqueness

5-Nitrobenzoxazole is unique due to its specific nitro group placement, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its versatility in various chemical reactions and applications in multiple fields highlights its importance .

Biologische Aktivität

5-Nitrobenzoxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and data tables that highlight its pharmacological potential.

Chemical Structure and Properties

This compound consists of a benzene ring fused with an oxazole ring, with a nitro group located at the 5-position. This structural configuration contributes to its reactivity and biological properties. The compound is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research has shown that derivatives of benzoxazole, including this compound, demonstrate potent activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial enzymes critical for metabolism.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 2-Methyl-5-nitrobenzoxazole | 16 | Escherichia coli |

| 5-Nitro-1,3-benzoxazole | 8 | Pseudomonas aeruginosa |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The presence of the nitro group is crucial for enhancing the anticancer activity by inducing apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various benzoxazole derivatives, it was found that:

- This compound exhibited an IC50 value of 12 µM against MCF-7 cells.

- 2-Methyl-5-nitrobenzoxazole showed enhanced potency with an IC50 value of 8 µM.

Antifungal Activity

The antifungal properties of this compound have also been investigated. Studies indicate that it has effective activity against fungi such as Candida albicans and Aspergillus niger. The nitro group plays a significant role in disrupting fungal cell wall synthesis.

Table 2: Antifungal Activity Data

| Compound | MIC (µg/mL) | Target Fungus |

|---|---|---|

| This compound | 64 | Candida albicans |

| 2-Methyl-5-nitrobenzoxazole | 32 | Aspergillus niger |

The biological activity of this compound is attributed to its ability to interact with various biological targets. The nitro group facilitates electron transfer reactions, leading to the formation of reactive intermediates that can disrupt cellular processes.

- Enzyme Inhibition : It acts as an inhibitor for several key enzymes involved in metabolic pathways.

- DNA Interaction : The compound can intercalate into DNA, leading to disruptions in replication and transcription processes.

Eigenschaften

IUPAC Name |

5-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-9(11)5-1-2-7-6(3-5)8-4-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEOLRFGVQZMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363251 | |

| Record name | 5-Nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70886-33-8 | |

| Record name | 5-Nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity of 5-Nitrobenzoxazole and its derivatives highlighted in the research?

A: The research primarily focuses on the fungicidal [] and plant growth-regulating [, ] properties of this compound and its derivatives. Studies demonstrate their effects on various fungal species, including V. inaequalis (apple scab), R. solani (rhizoctonia), and F. oxysporum (cereal crop pathogen). Additionally, these compounds have shown potential in enhancing growth parameters and influencing the chemical composition of crops like wheat and tomatoes. [, , ]

Q2: How does the introduction of nitro groups to the benzoxazole structure affect its biological activity?

A: Research suggests that the addition of nitro groups significantly impacts the biological activity of benzoxazole derivatives. For instance, 2-methyl-5,7-dinitrobenzoxazole exhibits a greater influence on wheat plant growth and substance synthesis compared to 2-methyl-5-nitrobenzoxazole. [] In tomato plants, 5,7-dinitrobenzoxazole demonstrated a stronger stimulating effect on seed growth, while this compound showed a more pronounced positive effect on sugar and ascorbic acid synthesis in fruits. [] This highlights the importance of the number and position of nitro groups in dictating the specific biological activity of these compounds.

Q3: Are there any studies exploring the structure-activity relationship (SAR) of this compound derivatives beyond nitro group substitutions?

A: Yes, one study investigated the fungicidal activity of 5-arylazo-7-nitro-8-hydroxyquinolines, which can be considered as structurally related to this compound. [] This research found that the nature of the substituent on the arylazo group significantly influences the fungicidal activity. For example, the presence of 3',5'-dimethoxy groups on the phenyl ring enhanced the activity compared to other substitutions. [] This suggests that modifications beyond the benzoxazole core can also significantly impact biological activity.

Q4: Beyond agriculture, are there other potential applications for this compound derivatives being explored?

A: While the provided research primarily focuses on agricultural applications, one study investigated the antimicrobial activity of N-(2-hydroxy-4-nitrophenyl)benzamides and phenylacetamides, which are potential metabolites of benzoxazoles. [] Some of these compounds displayed promising activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. [] This suggests that this compound derivatives could potentially serve as scaffolds for developing novel antimicrobial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.